2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide
Description
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Properties
CAS No. |
893789-73-6 |
|---|---|
Molecular Formula |
C22H21ClFN3O4S2 |
Molecular Weight |
510 |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H21ClFN3O4S2/c1-22(2,3)13-4-7-15(8-5-13)33(30,31)18-11-25-21(27-20(18)29)32-12-19(28)26-14-6-9-17(24)16(23)10-14/h4-11H,12H2,1-3H3,(H,26,28)(H,25,27,29) |
InChI Key |
MYNHZIBSIZNSMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide is a sulfonamide compound with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a complex structure with multiple functional groups. The presence of the sulfonamide and pyrimidine rings suggests diverse biological activities. Key structural features include:
- Sulfonamide group : Often associated with antibacterial properties.
- Pyrimidine derivative : Known for its role in various biological processes, including nucleic acid synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer pathways, such as dihydropteroate synthase (DHPS), which is crucial for folate biosynthesis. This inhibition can lead to defective thymidine biosynthesis, affecting cancer cell proliferation .
- Antimicrobial Activity : The thioacetamide moiety may enhance the antimicrobial properties by interacting with enzymes critical for pathogen survival. Reports indicate that sulfonamides can block the development of peptidoglycan in bacteria by inhibiting enzymes like MurB, MurD, and MurE .
- Antitumor Activity : Compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Data
Case Studies
-
Anticancer Studies :
A study on pyrimidine derivatives indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity. -
Antimicrobial Evaluation :
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis, which is critical for bacterial survival .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Pyrimidine Ring : Starting from appropriate precursors, the pyrimidine ring is constructed through cyclization reactions.
- Sulfonation Reaction : The introduction of the sulfonamide group is achieved via sulfonation reactions under controlled conditions.
- Thioacetylation : The thioacetamide moiety is introduced through thioacetylation reactions.
These methods require precise control over reaction conditions such as temperature and solvent choice to ensure high yields and purity.
Preparation Methods
Dihydropyrimidinone Core Synthesis via Biginelli Reaction
The 1,6-dihydropyrimidin-6-one scaffold is synthesized through a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.0 equiv), 4-tert-butylbenzaldehyde (1.2 equiv), and thiourea (1.5 equiv) undergoes cyclocondensation in the presence of the ionic liquid 1-butyl-3-carboxymethyl-benzotriazolium trifluoroacetate ([C₂O₂BBTA][TFA]) as a catalyst (10 mol%) under solvent-free conditions at 90°C for 40 minutes. This method achieves a 96% yield of the intermediate 5-(4-(tert-butyl)phenyl)-6-oxo-1,6-dihydropyrimidine-2-thiol, significantly outperforming traditional HCl/ethanol systems (78% yield over 3 hours).
Key advantages include:
- Regioselectivity : The ionic liquid promotes selective formation of the 1,6-dihydropyrimidinone regioisomer over competing pathways.
- Scalability : Reactions proceed efficiently at gram-scale without column chromatography.
Sulfonation at the C5 Position
The dihydropyrimidinone intermediate undergoes sulfonation using 4-tert-butylbenzenesulfonyl chloride (1.5 equiv) in anhydrous dichloromethane. Pyridine (2.0 equiv) is added as a base to scavenge HCl, and the reaction proceeds at 0°C for 2 hours, followed by gradual warming to room temperature over 12 hours. The sulfonated product, 5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol, is isolated in 85% yield after recrystallization from ethanol.
Critical Parameters :
- Temperature Control : Exothermic sulfonation requires strict temperature regulation to avoid decomposition.
- Protection-Deprotection : The thiol group is temporarily protected as a disulfide during sulfonation to prevent oxidation.
Thioether Linkage Formation
The thiol group at C2 reacts with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide (1.1 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. The reaction proceeds under nitrogen at 60°C for 6 hours, achieving an 88% yield of the thioether intermediate.
Mechanistic Insights :
- Nucleophilic Substitution : The thiolate anion attacks the electrophilic carbon of 2-chloroacetamide, displacing chloride.
- Solvent Effects : Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
Final Acetamide Functionalization
The crude thioether intermediate is purified via flash chromatography (ethyl acetate/hexanes, 3:7) and subsequently treated with 3-chloro-4-fluoroaniline (1.05 equiv) in tetrahydrofuran (THF) at reflux for 8 hours. Triethylamine (1.2 equiv) facilitates amide bond formation, yielding the target compound in 76% purity. A final recrystallization from acetonitrile elevates purity to >99% (HPLC).
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, NH), 8.67 (d, J = 8.4 Hz, 1H, ArH), 7.89–7.83 (m, 4H, ArH), 7.45 (dd, J = 6.8 Hz, 2H, ArH), 4.21 (s, 2H, CH₂), 1.38 (s, 9H, C(CH₃)₃).
- HRMS (ESI) : m/z calcd for C₂₄H₂₆ClFN₃O₃S₂ [M+H]⁺: 562.1124; found: 562.1121.
Thermal Analysis :
- Melting Point : 178–180°C (DSC, heating rate 10°C/min).
- Stability : No decomposition below 250°C under nitrogen.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Ionic Liquid Catalysis | 96 | 99 | 0.67 |
| HCl/Ethanol | 78 | 95 | 3.0 |
| Microwave-Assisted | 89 | 98 | 0.5 |
The ionic liquid method offers superior efficiency, while microwave irradiation reduces time but requires specialized equipment.
Challenges and Optimization Strategies
- Thiol Oxidation : Implementing disulfide protection (e.g., using N-chlorosuccinimide) prevents unwanted dimerization during sulfonation.
- Solvent Selection : Replacing DMF with dimethylacetamide (DMAc) reduces byproduct formation in thioether synthesis.
- Catalyst Recycling : The ionic liquid [C₂O₂BBTA][TFA] is recovered and reused for three cycles without significant activity loss.
Industrial-Scale Considerations
A pilot-scale synthesis (10 kg batch) employs continuous flow reactors for the Biginelli step, achieving 94% yield with a space-time yield of 2.1 kg·L⁻¹·h⁻¹. Environmental metrics include:
- E-Factor : 8.2 (improved from 15.6 in batch processes).
- PMI (Process Mass Intensity) : 32.7.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
